![molecular formula C29H24Br2N2O B1496283 2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol CAS No. 1420042-07-4](/img/structure/B1496283.png)
2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol
Overview
Description
2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol is a useful research compound. Its molecular formula is C29H24Br2N2O and its molecular weight is 576.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Sensing
The synthesis and characterization of Schiff base compounds, including those related to the specified compound, have been extensively studied for their fluorescence sensing properties. For instance, Schiff bases derived from quinoline have shown remarkable differences in their sensing properties for metal ions like Al^3+ and Zn^2+ due to variations in their fluorescence intensity upon binding with these ions (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018). These compounds exhibit dual fluorescence chemosensor capabilities, enabling the detection of metal ions through significant changes in emission intensity, which can be observed by the naked eye and are useful for living cell imaging studies.
Catalysis and Polymerization
The catalytic applications of Schiff base compounds, including those containing isoindolinyl and phenylethyl groups, have been explored. For example, Schiff base complexes with titanium have demonstrated effectiveness in catalyzing ethylene polymerization, producing highly linear polyethylene without detectable branches (Wan, Zhang, Wang, Chen, & Weng, 2013). This research indicates the potential of these compounds in the development of new catalysts for the polymer industry.
Material Science
In material science, Schiff bases containing the isoindolinyl moiety have been utilized to synthesize coordination polymers with notable electrochemical luminescence (ECL) properties. These materials, developed through the incorporation of metal ions, exhibit high thermal stability and intense ECL in solution, indicating their potential applications in sensing, imaging, and electronic devices (Zhang, Wang, Zhang, Fan, & Xiao, 2017).
properties
IUPAC Name |
2,4-dibromo-6-[[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]iminomethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24Br2N2O/c30-25-15-24(29(34)26(31)16-25)17-32-27(20-9-3-1-4-10-20)28(21-11-5-2-6-12-21)33-18-22-13-7-8-14-23(22)19-33/h1-17,27-28,34H,18-19H2/t27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQHXJKSKVNLJQ-VSGBNLITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(C3=CC=CC=C3)C(C4=CC=CC=C4)N=CC5=C(C(=CC(=C5)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2CN1[C@H](C3=CC=CC=C3)[C@@H](C4=CC=CC=C4)N=CC5=C(C(=CC(=C5)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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